molecular formula C10H20BrNO3 B2520984 tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate CAS No. 1909325-77-4

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate

Cat. No.: B2520984
CAS No.: 1909325-77-4
M. Wt: 282.178
InChI Key: SINRFUBLTQQKKB-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is a chemical compound with the molecular formula C10H20BrNO3 and a molecular weight of 282.17 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein modifications.

    Medicine: It is investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate typically involves the reaction of tert-butyl carbamate with 1-bromo-3-methylbutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the bromine atom is replaced by a nucleophile, leading to the formation of a covalent bond with the target molecule. This interaction can modify the activity of enzymes or proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

tert-butyl N-(1-bromo-3-methylbutan-2-yl)oxycarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrNO3/c1-7(2)8(6-11)15-12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINRFUBLTQQKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CBr)ONC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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